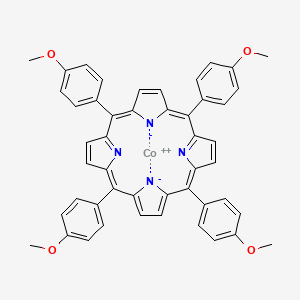

Tetrametoxi-fenilporfirina de cobalto

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

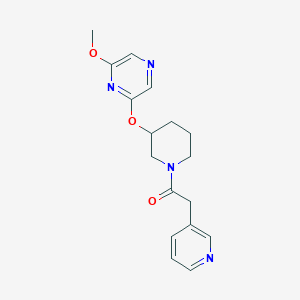

Cobalt tetramethoxyphenylporphyrin is a useful research compound. Its molecular formula is C48H36CoN4O4 and its molecular weight is 791.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cobalt tetramethoxyphenylporphyrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt tetramethoxyphenylporphyrin including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catálisis Heterogénea

CoTMPP se puede pirolizar para crear catalizadores Co/N/C, que encuentran aplicaciones en catálisis heterogénea . Estos catalizadores exhiben propiedades únicas debido a su estructura Co-N-C y se pueden utilizar en varias reacciones.

Cinética de Reducción de Oxígeno

Los catalizadores CoTMPP/XC72 se han estudiado para la cinética de reducción de O2 en electrolitos ácidos. El grosor de la capa porosa afecta la selectividad de la reacción de reducción de O2 .

En resumen, la tetrametoxi-fenilporfirina de cobalto es prometedora en campos como la electrocatálisis, la catálisis heterogénea y la reducción de oxígeno. Su versatilidad y propiedades ajustables la convierten en un área de investigación emocionante para científicos e ingenieros por igual. 🧪🔬

Para obtener información más detallada, puede consultar los artículos de investigación vinculados anteriormente . Si tiene alguna otra pregunta o necesita información adicional, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary targets of Cobalt Tetramethoxyphenylporphyrin are protons and water molecules . It is used as a catalyst in electrochemical reactions, specifically for the reduction of protons or water .

Mode of Action

Cobalt Tetramethoxyphenylporphyrin interacts with its targets (protons or water molecules) through an electrochemical process . It facilitates the reduction of these targets, leading to the production of hydrogen .

Biochemical Pathways

The main biochemical pathway affected by Cobalt Tetramethoxyphenylporphyrin is the hydrogen evolution pathway . By catalyzing the reduction of protons or water, it promotes the production of hydrogen, a clean and renewable energy source .

Result of Action

The molecular effect of Cobalt Tetramethoxyphenylporphyrin’s action is the production of hydrogen through the reduction of protons or water

Action Environment

The efficacy and stability of Cobalt Tetramethoxyphenylporphyrin can be influenced by environmental factors such as the pH of the solution it is in . For instance, it has been shown to exhibit better activity in neutral buffered aqueous solution (pH 7.0) compared to an acetic acid solution .

Safety and Hazards

Direcciones Futuras

Cobalt-based molecular complexes, including Cobalt tetramethoxyphenylporphyrin, have shown potential in various fields such as the electrochemical conversion of carbon dioxide (CO2) to fuel and chemicals . This process can operate at ambient pressure and room temperature, making it an attractive area for future research .

Análisis Bioquímico

Biochemical Properties

Cobalt tetramethoxyphenylporphyrin plays a significant role in biochemical reactions, particularly as a catalyst in oxidation processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of electrons and promoting redox reactions. One of the key interactions of cobalt tetramethoxyphenylporphyrin is with nitric oxide synthase, where it acts as a catalyst in the binding and activation of nitric oxide . Additionally, cobalt tetramethoxyphenylporphyrin has been shown to interact with cytochrome P450 enzymes, enhancing their catalytic activity in the oxidation of organic substrates .

Cellular Effects

Cobalt tetramethoxyphenylporphyrin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and cellular defense mechanisms . In particular, cobalt tetramethoxyphenylporphyrin can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant enzymes . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of action of cobalt tetramethoxyphenylporphyrin involves its ability to bind to specific biomolecules and modulate their activity. It acts as an electron donor or acceptor, facilitating redox reactions and influencing the activity of enzymes and other proteins. For example, cobalt tetramethoxyphenylporphyrin can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can activate enzymes by stabilizing their active conformations and promoting catalytic activity . These interactions result in changes in gene expression and cellular function, contributing to the overall biochemical effects of cobalt tetramethoxyphenylporphyrin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cobalt tetramethoxyphenylporphyrin can change over time due to its stability and degradation properties. Studies have shown that cobalt tetramethoxyphenylporphyrin is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro studies have demonstrated that prolonged exposure to cobalt tetramethoxyphenylporphyrin can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular function .

Dosage Effects in Animal Models

The effects of cobalt tetramethoxyphenylporphyrin in animal models vary with different dosages. At low doses, cobalt tetramethoxyphenylporphyrin has been shown to enhance the activity of antioxidant enzymes and improve cellular defense mechanisms . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of cobalt tetramethoxyphenylporphyrin are seen at lower doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

Cobalt tetramethoxyphenylporphyrin is involved in various metabolic pathways, including those related to oxidative stress response and energy metabolism. It interacts with enzymes such as cytochrome P450 and nitric oxide synthase, influencing their activity and modulating metabolic flux . Additionally, cobalt tetramethoxyphenylporphyrin can affect the levels of metabolites involved in redox reactions, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, cobalt tetramethoxyphenylporphyrin is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, cobalt tetramethoxyphenylporphyrin can interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells . These interactions influence the localization and accumulation of cobalt tetramethoxyphenylporphyrin within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of cobalt tetramethoxyphenylporphyrin is influenced by its interactions with specific targeting signals and post-translational modifications. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, cobalt tetramethoxyphenylporphyrin can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates cellular processes. The specific localization of cobalt tetramethoxyphenylporphyrin within cells is critical for its biochemical activity and overall effects on cellular function.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Cobalt tetramethoxyphenylporphyrin can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Cobalt acetate", "4-methoxybenzaldehyde", "pyrrole", "acetic anhydride", "methanol", "concentrated hydrochloric acid", "sodium hydroxide", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenylpyrrole by reacting 4-methoxybenzaldehyde and pyrrole in acetic anhydride.", "Step 2: Synthesis of tetramethoxyphenylporphyrin by reacting 4-methoxyphenylpyrrole with excess methanol and concentrated hydrochloric acid.", "Step 3: Synthesis of Cobalt tetramethoxyphenylporphyrin by reacting tetramethoxyphenylporphyrin with Cobalt acetate in chloroform under reflux conditions." ] } | |

Número CAS |

28903-71-1 |

Fórmula molecular |

C48H36CoN4O4 |

Peso molecular |

791.8 g/mol |

Nombre IUPAC |

cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |

Clave InChI |

QBCIMRXPMLWVML-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |

SMILES canónico |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2524933.png)

![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)